molecular formula C22H28N4O4 B3291470 N-[2-(morpholin-4-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide CAS No. 872848-97-0

N-[2-(morpholin-4-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

Cat. No.: B3291470
CAS No.: 872848-97-0
M. Wt: 412.5 g/mol
InChI Key: LSEIEFHVMIBFSS-UHFFFAOYSA-N
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Description

The compound N-[2-(morpholin-4-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide features a complex indole-acetamide scaffold modified with morpholine and pyrrolidine substituents. Its structure comprises:

  • A central indole core substituted at the 1-position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group.
  • A 2-oxoacetamide moiety at the 3-position of the indole, further functionalized with a 2-(morpholin-4-yl)ethyl chain.

The morpholine and pyrrolidine groups may enhance solubility and modulate pharmacokinetic properties compared to simpler aromatic substituents.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c27-20(25-8-3-4-9-25)16-26-15-18(17-5-1-2-6-19(17)26)21(28)22(29)23-7-10-24-11-13-30-14-12-24/h1-2,5-6,15H,3-4,7-14,16H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEIEFHVMIBFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like triethylamine (TEA) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide (D-24851)

D-24851, a preclinical tubulin inhibitor, shares the indol-3-yl-2-oxoacetamide backbone but differs in substituents (Table 1) .

Table 1: Structural and Functional Comparison
Feature Target Compound D-24851 (Structural Analog)
Indole Substituent 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl] 1-(4-chlorobenzyl)
Acetamide Group N-[2-(morpholin-4-yl)ethyl] N-pyridin-4-yl
Molecular Weight ~463.5 g/mol (calculated) ~410.3 g/mol (reported)
Key Functional Groups Morpholine, pyrrolidine 4-Chlorobenzyl, pyridine
Biological Activity Not explicitly reported (hypothesized tubulin interaction) Potent tubulin inhibitor (IC₅₀ = 40 nM)
Synthetic Route Likely involves indole alkylation and amide coupling Optimized 4-step synthesis from indole
Characterization Presumed NMR/X-ray (SHELX-based refinement) NMR (1,1-ADEQUATE), X-ray crystallography

Key Differences and Implications

Substituent Effects on Solubility and Bioavailability :

  • The morpholine and pyrrolidine groups in the target compound are polar heterocycles, likely improving aqueous solubility compared to D-24851’s lipophilic 4-chlorobenzyl group. This could enhance oral bioavailability or reduce off-target toxicity.
  • D-24851’s pyridin-4-yl amide may engage in π-π stacking with tubulin’s aromatic residues, whereas the target compound’s morpholine group could favor hydrogen bonding with polar residues .

Synthetic Complexity: D-24851’s synthesis is streamlined, utilizing indole alkylation followed by amide coupling .

Biological Activity: While D-24851 is a confirmed tubulin inhibitor, the target compound’s activity remains speculative.

Characterization Techniques

Both compounds rely on advanced analytical methods:

  • NMR Spectroscopy : D-24851’s structure was confirmed via 1,1-ADEQUATE experiments to resolve complex coupling patterns . The target compound would similarly require high-resolution NMR for substituent assignment.
  • X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) is critical for resolving crystal structures, as evidenced by its widespread use in small-molecule crystallography .

Biological Activity

N-[2-(morpholin-4-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a complex organic compound characterized by its unique structural features, including a morpholine ring, an indole moiety, and a pyrrolidine ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structure and Composition

The compound's IUPAC name is N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, with the molecular formula C22H28N4O4C_{22}H_{28}N_{4}O_{4}. The structure can be represented as follows:

InChI InChI 1S C22H28N4O4 c27 20 25 8 3 4 9 25 16 26 15 18 17 5 1 2 6 19 17 26 21 28 22 29 23 7 10 24 11 13 30 14 12 24 h1 2 5 6 15H 3 4 7 14 16H2 H 23 29 \text{InChI }\text{InChI 1S C22H28N4O4 c27 20 25 8 3 4 9 25 16 26 15 18 17 5 1 2 6 19 17 26 21 28 22 29 23 7 10 24 11 13 30 14 12 24 h1 2 5 6 15H 3 4 7 14 16H2 H 23 29 }

Synthesis

The synthesis of this compound typically involves multi-step organic reactions using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), along with bases such as triethylamine (TEA). The production process may be scaled for industrial applications using continuous flow reactors and automated synthesis platforms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various cellular processes. For instance, it has been observed to inhibit certain enzymes linked to disease pathways, thereby exerting potential therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess significant anticancer properties. For example, a study involving 5-Oxopyrrolidine derivatives demonstrated potent anticancer activity against A549 human lung adenocarcinoma cells. Compounds with specific substitutions showed enhanced cytotoxicity compared to standard treatments like cisplatin .

Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. In vitro tests indicated that certain derivatives exhibited selective antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, showcasing potential for development as new antimicrobial agents .

Data Summary

Activity Target Effectiveness Notes
AnticancerA549 cellsSignificant cytotoxicityStructure-dependent activity observed
AntimicrobialStaphylococcus aureusSelective activityEffective against multidrug-resistant strains
Enzyme InhibitionVarious enzymesPotential therapeutic effectsModulates disease pathways

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer activity of various derivatives of N-[2-(morpholin-4-yl)ethyl]-2-{1-[2-(pyrrolidin)]}-acetamide, compounds were tested on A549 cells at a concentration of 100 µM for 24 hours. The results indicated that specific substitutions significantly reduced cell viability compared to untreated controls. Notably, compounds with 4-dimethylamino phenyl substitutions exhibited the highest levels of cytotoxicity .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of derivatives against clinically relevant pathogens. Compounds were screened against Klebsiella pneumoniae and Pseudomonas aeruginosa, demonstrating promising results against resistant strains. The findings highlight the potential for these compounds in treating infections caused by multidrug-resistant bacteria .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions. A common strategy includes:

  • Step 1 : Alkylation of the indole nitrogen using reagents like 2-oxo-2-(pyrrolidin-1-yl)ethyl bromide under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to introduce the pyrrolidine side chain .
  • Step 2 : Functionalization of the morpholine core via reductive amination or alkylation (e.g., using tert-butyl bromoacetate and catalytic pTsOH) to generate the morpholin-2-one intermediate .
  • Step 3 : Coupling of intermediates using coupling agents like HATU/DIPEA in DMF to form the final acetamide linkage . Key intermediates include the substituted indole-morpholinone hybrid and the pyrrolidine-ethylated indole core.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for indole protons, δ 169.8 ppm for carbonyl groups) to confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI/APCI(+) for molecular ion validation (e.g., [M+H]⁺ at m/z 347) .
  • Infrared Spectroscopy (IR) : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and morpholine/pyrrolidine ring vibrations .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in morpholine-indole hybrids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during morpholine core alkylation?

  • Temperature Control : Low-temperature conditions (-70°C) with LHMDS as a base minimize side reactions during alkylation of the morpholin-2-one intermediate .
  • Catalyst Selection : Use of pTsOH for lactonization improves ring-closure efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF or CH₃CN) enhance nucleophilic substitution rates .
  • Post-Reaction Workup : Acidic washes (e.g., HCl) remove unreacted reagents, while silica gel chromatography (MeOH/CH₂Cl₂ gradient) isolates high-purity products .

Q. What methodologies address contradictory spectral data (e.g., NMR vs. MS) during characterization?

  • Cross-Validation : Combine 2D NMR techniques (e.g., ¹H-¹³C HSQC, 1,1-ADEQUATE) to resolve overlapping signals in complex morpholine-indole systems .
  • Isotopic Labeling : Deuterated solvents (CDCl₃) clarify exchangeable protons in amide/pyrrolidine groups .
  • High-Resolution MS/MS : Fragmentation patterns differentiate isobaric impurities (e.g., isomers with alternate indole substitutions) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Systematic Functional Group Variation :
  • Replace pyrrolidine with piperidine or azetidine to assess ring size impact on target binding .
  • Modify the morpholine substituent (e.g., sulfonyl vs. acetyl groups) to study electronic effects .
    • Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with morpholine oxygen) .
    • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) across cancer cell lines (e.g., HeLa, MCF-7) to correlate substituents with potency .

Methodological Considerations

Q. What strategies mitigate challenges in coupling indole and morpholine derivatives?

  • Activation of Carboxylic Acids : Pre-activation with HATU or DCC/DMAP ensures efficient amide bond formation between indole-acetic acid and morpholin-ethylamine .
  • Protection/Deprotection : Use tert-butyl esters (e.g., BrCH₂COOtBu) for temporary protection of reactive sites during multi-step syntheses .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely related byproducts .

Q. How do solvent and catalyst choices influence the stereochemical outcome of the final product?

  • Chiral Catalysts : Employ enantiopure bases (e.g., (R)-BINOL) for asymmetric synthesis of morpholine derivatives .
  • Solvent Polarity : Polar solvents (DMF, DMSO) stabilize transition states in SN2 reactions, favoring desired stereochemistry .
  • Additives : Molecular sieves or 3Å sieves in reductive aminations (e.g., NaBH₃CN/THF) enhance enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(morpholin-4-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(morpholin-4-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

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